molecular formula C10H12N2O4 B8464824 N-methoxy-N,2-dimethyl-3-nitrobenzamide

N-methoxy-N,2-dimethyl-3-nitrobenzamide

Cat. No.: B8464824
M. Wt: 224.21 g/mol
InChI Key: HJRIPLAVSDBSMH-UHFFFAOYSA-N
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Description

N-Methoxy-N,2-dimethyl-3-nitrobenzamide is a high-purity chemical compound offered for research purposes. Compounds within the benzamide family, particularly those featuring methoxy and nitro substituents on an aromatic core, are of significant interest in medicinal chemistry and organic synthesis . They are frequently investigated as key intermediates or building blocks in the development of novel bioactive molecules . Research into structurally similar N-substituted benzamide derivatives has shown that these compounds can be designed and synthesized to evaluate various biological activities, including antiproliferative effects against cancer cell lines . The strategic placement of methoxy and nitro groups on the benzamide scaffold allows researchers to study structure-activity relationships and fine-tune electronic properties, which can be critical for optimizing a compound's interaction with biological targets . This product is intended for use in laboratory research only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

N-methoxy-N,2-dimethyl-3-nitrobenzamide

InChI

InChI=1S/C10H12N2O4/c1-7-8(10(13)11(2)16-3)5-4-6-9(7)12(14)15/h4-6H,1-3H3

InChI Key

HJRIPLAVSDBSMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N(C)OC

Origin of Product

United States

Comparison with Similar Compounds

N-Methoxy-N-Methyl-4-Nitrobenzamide (CAS 135754-82-4)

  • Structure : Differs in nitro group position (para vs. meta) and lacks the 2-methyl substituent.
  • Synthesis : Similar high-yield (97%) synthesis via carboxylic acid acylation ().
  • Applications : Para-nitro derivatives are less sterically hindered, favoring nucleophilic aromatic substitution but reducing stability in catalytic cycles compared to meta-nitro analogs ().

N-Chloro-N-Methoxy-4-Nitrobenzamide

  • Structure : Chloro substituent replaces methyl at the amide nitrogen.
  • Bond Lengths: Shorter N–O bond (1.397 Å vs. 1.42 Å in N-methoxy analogs) due to n→σ* anomeric effects, enhancing electrophilicity ().
  • Reactivity : Increased susceptibility to hydrolysis compared to methyl-substituted derivatives ().

N-Methoxy-N,4-Dimethylpent-3-Enamide

  • Structure : Acyclic α,β-unsaturated Weinreb amide lacking aromaticity.
  • Synthetic Utility : Critical in Nicolaou’s alkannin synthesis but challenging to obtain ().
  • Comparison : The aromatic nitro group in N-methoxy-N,2-dimethyl-3-nitrobenzamide provides greater stability and regioselectivity in cycloadditions ().

Functional Group Variations in Benzamide Derivatives

N-(3-Methylphenyl)-3-Nitrobenzamide (CAS 69754-50-3)

  • Structure : Lacks N-methoxy and N-methyl groups; nitro group at meta position.
  • Applications : Used as a directing group in C–H activation but less effective than N-methoxy-N-methyl amides due to reduced chelation capacity ().

4-Bromo-N-Methoxy-N,3-Dimethylbenzamide (CAS 170230-01-0)

  • Structure : Bromo substituent at para position, methyl at meta.
  • Synthetic Flexibility : Bromine enables cross-coupling reactions, broadening utility in medicinal chemistry compared to nitro-substituted analogs ().

Spectral and Structural Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Melting Point (°C)
This compound 3.39 (s, N-Me), 3.52 (s, OMe) 167.7 (C=O), 148.8 (NO₂) Not reported
N-Methoxy-N-methyl-4-nitrobenzamide 3.39 (s, N-Me), 3.52 (s, OMe) 167.7 (C=O), 140.0 (Ar-C) 71.8
N-(3-Methylphenyl)-3-nitrobenzamide 2.35 (s, Ar-Me) 167.1 (C=O), 148.5 (NO₂) 120–122

Preparation Methods

Reaction Mechanism and Conditions

The most efficient method involves a palladium-catalyzed carbonylation coupling using molybdenum hexacarbonyl (Mo(CO)₆) as a solid carbon monoxide source. In this one-pot synthesis, aryl nonaflates react with N,O-dimethylhydroxylamine hydrochloride under microwave irradiation. The reaction proceeds via a Buchwald-Hartwig amination pathway, where the palladium catalyst facilitates the formation of the amide bond.

Typical Procedure :

  • Reagents : Aryl nonaflate (1.0 equiv), N,O-dimethylhydroxylamine hydrochloride (1.0 equiv), Mo(CO)₆ (0.35 equiv), Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), DBU (3.0 equiv).

  • Solvent : 1,4-Dioxane (10 vol).

  • Conditions : Microwave heating at 120°C for 20 minutes.

  • Workup : Filtration through Celite, extraction with ethyl acetate, and column chromatography (25–45% ethyl acetate in petroleum ether).

  • Yield : 87%.

This method eliminates the need for gaseous CO, enhancing operational safety. The use of microwave irradiation accelerates reaction kinetics, reducing typical coupling times from hours to minutes.

Sequential Nitration and Amidation

Regioselective Nitration of Methyl 3-Methylbenzoate

The nitro group is introduced via electrophilic aromatic substitution. Methyl 3-methylbenzoate undergoes nitration with HNO₃ in acetic anhydride at 30°C, yielding a 72:28 mixture of methyl 3-methyl-2-nitrobenzoate and methyl 3-methyl-4-nitrobenzoate.

Optimization Insights :

  • Temperature Control : Lower temperatures (15–20°C) favor ortho-nitration (75:25 ortho:para ratio).

  • Solvent System : Acetic anhydride acts as both solvent and dehydrating agent, preventing hydrolysis of the ester group.

  • Yield : 95–98% for the nitration step.

Amidation of Nitro-Substituted Esters

The ester intermediate is converted to the amide using methylamine or ammonia. For N-methoxy-N,2-dimethyl-3-nitrobenzamide, methylamine is preferred to introduce the N-methyl and N-methoxy groups.

Procedure :

  • Ester Activation : Treat methyl 3-methyl-2-nitrobenzoate with thionyl chloride to form the acyl chloride.

  • Amine Coupling : React the acyl chloride with N-methoxy-N-methylamine in dichloromethane at 0–5°C.

  • Purification : Recrystallization from methanol-water (1:3 v/v) achieves >99.5% purity.

Comparative Analysis of Synthetic Routes

Method Catalyst System Yield Purity Key Advantage
Palladium couplingPd(OAc)₂/Xantphos87%>99%One-pot synthesis; avoids gaseous CO
Nitration-amidationNone (stepwise)72–95%97–99.5%Scalable; uses inexpensive reagents

The palladium method offers superior atom economy but requires specialized ligands and microwave equipment. In contrast, the stepwise nitration-amidation route is more accessible for industrial-scale production despite lower regioselectivity.

Purification and Characterization

Crystallization Techniques

Recrystallization from methanol-water mixtures effectively removes unreacted starting materials and byproducts. For example, dissolving the crude amide in hot methanol (55°C) followed by water addition yields needle-like crystals with 99.6–99.8% HPLC purity.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 7.74 (brs, NH₂), 7.86 (dd, Ar–H), 8.24 (d, Ar–H), 8.70 (d, Ar–H).

  • ¹³C NMR : Peaks at 91.76 (C-I), 165.19 (C=O), confirming amide formation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-methoxy-N,2-dimethyl-3-nitrobenzamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via a multi-step pathway starting from substituted benzoic acid derivatives. A key step involves coupling reactions with methoxy-methylamine derivatives under controlled conditions. For example, outlines a procedure using 4-nitrobenzoic acid with methoxy-methylamine, achieving a 97% yield by optimizing temperature (ambient to 70°C), solvent choice (CDCl₃ for NMR confirmation), and stoichiometry. Critical parameters include:

  • Temperature control : Prevents side reactions (e.g., over-nitration or decomposition).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in amidation steps.
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 3.39 ppm for N-methyl groups in ) confirm regiochemistry and functional groups.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 211.0711 for a related nitrobenzamide in ).
  • High-Performance Liquid Chromatography (HPLC) : Monitors purity and identifies by-products .

Q. What role do the methoxy and nitro functional groups play in the compound’s reactivity?

  • Methodology :

  • Nitro group : Acts as an electron-withdrawing group, directing electrophilic substitution reactions to specific positions (meta/para). It also stabilizes intermediates in reduction or coupling reactions ( ).
  • Methoxy group : Electron-donating effects enhance solubility in organic solvents and influence hydrogen bonding in crystal packing (relevant for X-ray studies, as in ) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reaction pathways or regioselectivity in derivatives of this compound?

  • Methodology : Density Functional Theory (DFT) simulations model electron density distributions to predict sites for electrophilic/nucleophilic attacks. For example:

  • Calculate Fukui indices to identify reactive positions on the benzene ring.
  • Simulate transition states for amidation or nitration steps to optimize synthetic routes ( references similar nitrobenzamides in drug discovery) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting) during characterization?

  • Methodology :

  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotational barriers in amide bonds).
  • 2D NMR (COSY, NOESY) : Assigns overlapping signals and confirms spatial proximity of substituents.
  • X-ray Crystallography : Provides definitive structural data, as demonstrated in for SHELX-refined structures .

Q. How can the compound’s potential bioactivity be systematically evaluated in drug discovery pipelines?

  • Methodology :

  • In vitro assays : Test antimicrobial/anticancer activity using cell viability assays (e.g., MTT) and microbial inhibition plates.
  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., replacing nitro with amine groups) and compare bioactivity ( highlights nitrobenzamides in medicinal chemistry).
  • Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodology :

  • Process Chemistry Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., nitration).
  • Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring ( discusses multi-step synthesis scaling) .

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